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Compound of Interest

Compound Name: 2-Bromo-3-phenylquinoline

Cat. No.: B15249273 Get Quote

This guide provides a detailed spectroscopic comparison of 2-Bromo-3-phenylquinoline and

its key precursors, offering valuable data for researchers, scientists, and professionals in drug

development. The included experimental data and protocols facilitate the identification and

characterization of these compounds.

Synthetic Pathway and Spectroscopic Analysis
Workflow
The synthesis of 2-Bromo-3-phenylquinoline typically proceeds through a multi-step pathway,

starting from common laboratory reagents. A generalized synthetic route involves the formation

of an enaminone, followed by cyclization to a quinolinone, which is then halogenated. The

workflow for spectroscopic comparison involves acquiring and analyzing NMR, IR, and Mass

Spectrometry data for the final product and each precursor to track the chemical

transformations.
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Caption: Synthetic pathway to 2-Bromo-3-phenylquinoline.
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Caption: Workflow for spectroscopic comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-3-phenylquinoline
and its precursors. This data is essential for monitoring the progress of the synthesis and for

the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Compound Aromatic Protons Other Protons

(E)-3-(dimethylamino)-1-

phenylprop-2-en-1-one
7.30-8.05 (m, 5H)

2.90 (s, 6H, N(CH₃)₂), 5.70 (d,

1H, J=12.4 Hz), 7.70 (d, 1H,

J=12.4 Hz)

3-Phenylquinolin-2(1H)-one 7.15-8.10 (m, 9H) 11.72 (s, 1H, NH)

2-Chloro-3-phenylquinoline 7.40-8.20 (m, 9H) -

2-Bromo-3-phenylquinoline 7.32-8.09 (m, 9H) -

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
Compound Aromatic Carbons Other Carbons

(E)-3-(dimethylamino)-1-

phenylprop-2-en-1-one
126.0-138.0

45.0 (N(CH₃)₂), 91.0 (=CH),

154.0 (=CH), 188.0 (C=O)

3-Phenylquinolin-2(1H)-one[1]

118.7, 123.2, 124.7, 124.8,

127.4, 128.9, 130.4, 131.8,

134.2, 140.5, 149.9

107.3 (C3), 176.9 (C=O)

2-Chloro-3-phenylquinoline 126.5-148.3 -

2-Bromo-3-phenylquinoline[1]

118.8, 122.2, 123.4, 124.7,

124.9, 126.7, 129.9, 131.1,

131.9, 133.1, 136.4, 140.5,

148.3

107.7 (C3), 176.9 (C=O for

tautomer)

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound Key Absorptions

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one ~1640 (C=O, conjugated), ~1600 (C=C)

3-Phenylquinolin-2(1H)-one ~3100-2800 (N-H), ~1650 (C=O, amide)

2-Chloro-3-phenylquinoline ~1580, 1480 (C=C, aromatic), ~750 (C-Cl)

2-Bromo-3-phenylquinoline ~1570, 1470 (C=C, aromatic), ~680 (C-Br)

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragments

(E)-3-(dimethylamino)-1-

phenylprop-2-en-1-one
175.12 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

3-Phenylquinolin-2(1H)-one[1] 221.08 193 ([M-CO]⁺)

2-Chloro-3-phenylquinoline 239.06 204 ([M-Cl]⁺)

2-Bromo-3-phenylquinoline[1]
283.99 / 285.99 (isotope

pattern)
204 ([M-Br]⁺)

Experimental Protocols
Synthesis of 2-Bromo-3-phenylquinoline
A general procedure for the synthesis of 2-Bromo-3-phenylquinoline involves the following

steps:

Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Acetophenone is reacted with

N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux. The product is typically

purified by recrystallization.

Synthesis of 3-Phenylquinolin-2(1H)-one: The enaminone from the previous step is cyclized

with aniline in the presence of an acid catalyst, such as polyphosphoric acid (PPA), at

elevated temperatures.

Synthesis of 2-Bromo-3-phenylquinoline: 3-Phenylquinolin-2(1H)-one is treated with a

brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid
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and an oxidizing agent. The reaction is typically heated to ensure completion. Purification is

achieved through column chromatography.

A similar procedure using a chlorinating agent like phosphorus oxychloride (POCl₃) can be

used to synthesize 2-Chloro-3-phenylquinoline from 3-Phenylquinolin-2(1H)-one.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the

solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared

(FTIR) spectrometer. Samples are typically analyzed as KBr pellets or as a thin film on a salt

plate.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an

electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. This allows for the

determination of the exact mass and elemental composition of the compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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